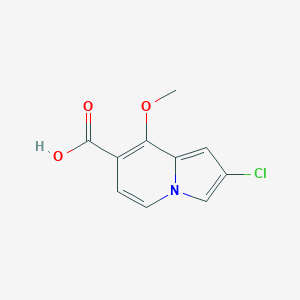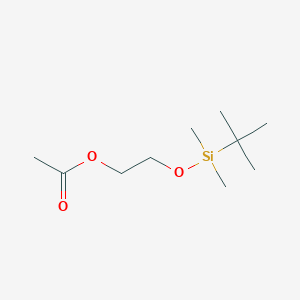
2-((tert-Butyldimethylsilyl)oxy)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((tert-Butyldimethylsilyl)oxy)ethyl acetate is an organic compound commonly used in organic synthesis. It is a derivative of ethyl acetate where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is often utilized as a protecting group for alcohols in various chemical reactions due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butyldimethylsilyl)oxy)ethyl acetate typically involves the reaction of ethyl acetate with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) at room temperature. The general reaction scheme is as follows:
Ethyl acetate+TBDMSCl→2-((tert-Butyldimethylsilyl)oxy)ethyl acetate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butyldimethylsilyl)oxy)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the TBDMS group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are employed to remove the TBDMS group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2-((tert-Butyldimethylsilyl)oxy)ethyl acetate is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for alcohols in multi-step organic synthesis, facilitating the selective modification of other functional groups.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of drug candidates by protecting sensitive hydroxyl groups during synthesis.
Industry: The compound is employed in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism by which 2-((tert-Butyldimethylsilyl)oxy)ethyl acetate exerts its effects involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing unwanted reactions. This protection is crucial in multi-step syntheses where selective reactions are required. The TBDMS group can be removed under mild conditions using fluoride ions, restoring the free hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
2-((tert-Butyldimethylsilyl)oxy)ethanol: Similar structure but with an alcohol group instead of an acetate.
2-((tert-Butyldimethylsilyl)oxy)acetaldehyde: Contains an aldehyde group instead of an acetate.
2-((tert-Butyldimethylsilyl)oxy)acetic acid: Features a carboxylic acid group instead of an acetate.
Uniqueness
2-((tert-Butyldimethylsilyl)oxy)ethyl acetate is unique due to its combination of the TBDMS protecting group with an acetate ester. This combination provides both stability and reactivity, making it a valuable intermediate in organic synthesis. Its ease of removal under mild conditions further enhances its utility in complex synthetic pathways .
Properties
Molecular Formula |
C10H22O3Si |
|---|---|
Molecular Weight |
218.36 g/mol |
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxyethyl acetate |
InChI |
InChI=1S/C10H22O3Si/c1-9(11)12-7-8-13-14(5,6)10(2,3)4/h7-8H2,1-6H3 |
InChI Key |
XEEZLGZJXJUDTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


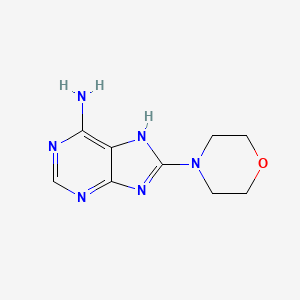

![3-tert-Butyl-2,7,8-triazaspiro[4.5]decane-6,9-dione](/img/structure/B11884020.png)
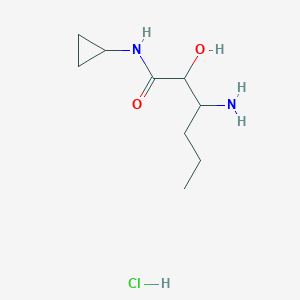
![Ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B11884027.png)

![2-benzyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B11884044.png)
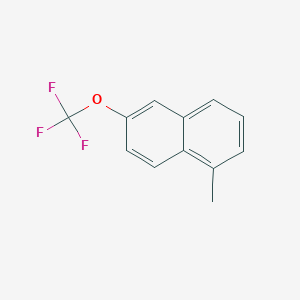


![4-(Imidazo[1,2-A]pyridin-3-YL)benzonitrile](/img/structure/B11884072.png)
![Methyl 6-formyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B11884075.png)
